molecular formula C24H22N2OS B11084955 2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

Cat. No.: B11084955
M. Wt: 386.5 g/mol
InChI Key: DYYZUDDZOBZOEO-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methoxyphenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzylthiol.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the tetrahydroquinoline core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Aldehydes: From reduction of the nitrile group.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(BENZYLSULFANYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways and molecular targets such as kinases and transcription factors.

    Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(BENZYLSULFANYL)-4-(4-HYDROXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in 2-(BENZYLSULFANYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE enhances its lipophilicity and may improve its ability to cross cell membranes, making it a unique candidate for drug development.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22N2OS/c1-27-19-13-11-18(12-14-19)23-20-9-5-6-10-22(20)26-24(21(23)15-25)28-16-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3

InChI Key

DYYZUDDZOBZOEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC4=CC=CC=C4)C#N

Origin of Product

United States

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